molecular formula C13H14N4O2 B2636334 2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2189499-00-9

2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2636334
CAS No.: 2189499-00-9
M. Wt: 258.281
InChI Key: FAZOGMGZWJBLPP-UHFFFAOYSA-N
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Description

2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound that features both azetidine and triazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the triazole ring, a five-membered ring containing two carbon atoms and three nitrogen atoms, contributes to its unique chemical properties.

Mechanism of Action

    Target of Action

    Azetidin-2-ones, a class of compounds that this molecule belongs to, have been characterized as antimitotic compounds . They target tubulin, a protein that is crucial for cell division .

    Mode of Action

    The azetidin-2-one core of the molecule might interact with tubulin, disrupting its normal function and preventing cell division .

    Biochemical Pathways

    By targeting tubulin, azetidin-2-ones can affect the mitotic spindle assembly, a crucial part of the cell division process .

    Result of Action

    The potential antimitotic activity of this compound could lead to the inhibition of cell division, which could be useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the azetidine or triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to the combination of azetidine and triazole rings in its structure

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-19-12-4-2-10(3-5-12)13(18)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZOGMGZWJBLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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